![molecular formula C8H5N3O3 B3299157 5-Nitrophthalazin-1(2H)-one CAS No. 89898-93-1](/img/structure/B3299157.png)
5-Nitrophthalazin-1(2H)-one
Overview
Description
5-Nitrophthalazin-1(2H)-one is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that involves the inhibition of certain enzymes. In
Mechanism of Action
The mechanism of action of 5-Nitrophthalazin-1(2H)-one involves the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, while in vivo studies have shown that it can improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Nitrophthalazin-1(2H)-one in lab experiments is its ability to inhibit the activity of specific enzymes, which can be useful in studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, which can be harmful to cells and organisms at high concentrations.
Future Directions
There are several future directions for research on 5-Nitrophthalazin-1(2H)-one, including the development of more efficient synthesis methods, the exploration of its potential applications in the treatment of neurological disorders, and the investigation of its potential as a tool for studying enzyme activity in biological systems. Additionally, further research is needed to understand the potential toxicity of this compound and its effects on cells and organisms.
Scientific Research Applications
5-Nitrophthalazin-1(2H)-one has been studied for its potential applications in scientific research, particularly in the field of enzyme inhibition. This compound has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
properties
IUPAC Name |
5-nitro-2H-phthalazin-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-5-2-1-3-7(11(13)14)6(5)4-9-10-8/h1-4H,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRVCGZEWGFKSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NNC2=O)C(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.